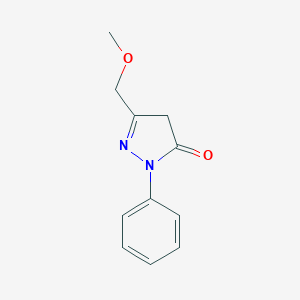

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the 5-position and a phenyl group at the 2-position. This compound belongs to a broader class of dihydro-pyrazol-3-ones, which are widely studied for their structural diversity and applications in pharmaceuticals, materials science, and coordination chemistry .

Properties

IUPAC Name |

5-(methoxymethyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-8-9-7-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGGKXZLAROCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Research indicates that compounds within this class can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is significant for developing therapeutics aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.

Case Study:

In a study conducted by Zhang et al. (2020), the compound was tested for its ability to inhibit lipid peroxidation in rat brain homogenates. The results demonstrated a significant reduction in malondialdehyde levels, indicating effective antioxidant activity .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages . This suggests potential therapeutic roles in conditions like rheumatoid arthritis.

Photostability and UV Absorption

The compound's photostability makes it suitable for applications in coatings and polymers that require resistance to UV degradation. Its ability to absorb UV light can protect underlying materials from damage.

Data Table: Photostability Comparison

| Compound | UV Absorption (nm) | Half-life (hours) |

|---|---|---|

| 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 320 | 72 |

| Conventional UV stabilizers | 290 | 24 |

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazol-3-one derivatives differ primarily in substituents at the 4- and 5-positions, which significantly influence their physical, chemical, and biological properties. Key analogs include:

Physicochemical Properties

- Melting Points: Fluorinated derivatives (e.g., 8b, m.p. 142–144°C) exhibit higher melting points than non-fluorinated analogs (e.g., 9b, m.p. 137–138°C) due to stronger intermolecular interactions .

- Solubility : Methoxymethyl (-CH2OCH3) substituents enhance solubility in polar aprotic solvents compared to purely hydrophobic groups (e.g., phenyl or methyl) .

- Spectroscopy :

- NMR : Methoxymethyl protons (-OCH3) would resonate at ~3.3–3.5 ppm (¹H NMR) and ~55–60 ppm (¹³C NMR), distinct from methyl (-CH3, δ ~2.1 ppm) or fluorinated groups (¹⁹F NMR signals) .

- IR : A strong C=O stretch at ~1650–1700 cm⁻¹ is characteristic of pyrazol-3-ones, while -OCH3 groups show bands near 2850 cm⁻¹ (C-O-C) .

Biological Activity

5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as Edaravone, is a compound with significant biological activity, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 174.20 g/mol

- CAS Number: 89-25-8

- IUPAC Name: 5-methyl-2-phenyl-4H-pyrazol-3-one

Edaravone is primarily recognized for its role as a free radical scavenger. It has been shown to exert protective effects against oxidative stress, which is crucial in various neurodegenerative diseases. The compound's ability to inhibit lipid peroxidation and its impact on cellular signaling pathways contribute to its neuroprotective properties.

Biological Activities

- Neuroprotective Effects

- Anti-inflammatory Properties

- Antioxidant Activity

Neuroprotection in Stroke Models

A study published in the Journal of Neurochemistry demonstrated that Edaravone significantly improved neurological function in rats subjected to middle cerebral artery occlusion (MCAO), a common model for stroke research. The treatment reduced infarct size and improved motor function scores compared to untreated controls .

Efficacy in Amyotrophic Lateral Sclerosis

In clinical trials involving ALS patients, Edaravone was shown to slow the decline in physical function as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). The results indicated a statistically significant difference in disease progression between treated and placebo groups .

Anti-inflammatory Mechanisms

A recent study investigated Edaravone's effects on microglial activation in neuroinflammatory models. It was found that Edaravone treatment led to reduced microglial activation and lower levels of inflammatory mediators, suggesting its potential utility in treating neuroinflammatory disorders .

Comparative Analysis of Pyrazole Derivatives

Q & A

Q. What spectroscopic methods are most effective for characterizing 5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives?

Key techniques include:

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyrazol-3-one, O–CH₃ vibrations at ~2800–3000 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxymethyl protons at δ 3.2–3.5 ppm) and carbon backbone .

- UV-Vis : Determines π→π* transitions and monitors complexation behavior (e.g., ligand-to-metal charge transfer bands) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. How can researchers optimize synthetic routes for pyrazol-3-one derivatives?

- Use Vilsmeier–Haack reactions to introduce formyl groups, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .

- Employ condensation reactions (e.g., hydrazine with α,β-unsaturated ketones) to form pyrazoline cores, with ethanol as a solvent for improved yield .

- Optimize pH (3–10) and molar ratios (1:1 ligand-to-metal) for coordination complexes, validated via UV-Vis adherence to the Beer-Lambert law .

Q. What structural insights can X-ray diffraction provide for pyrazol-3-one derivatives?

- Confirms tautomeric forms : For example, the CH-form dominates in 5-amino-2-phenyl derivatives, stabilized by intermolecular hydrogen bonding (NH₂⋯O=C) .

- Reveals crystal packing : Octahedral geometries in metal complexes (e.g., Cu(II), Ni(II)) and hydrogen-bonded networks influencing solubility and stability .

Advanced Research Questions

Q. How do structural modifications (e.g., polyfluoroalkyl substituents) impact biological activity?

- Case study : Polyfluoroalkyl groups (e.g., heptafluoropropyl) enhance antibacterial potency by increasing lipophilicity and membrane penetration. Activity is validated via MIC assays against Gram-positive/negative bacteria .

- Spectroscopic validation : ¹⁹F NMR (δ -70 to -120 ppm) and elemental analysis confirm substitution efficiency .

Q. How can researchers resolve contradictions in reported geometries of pyrazol-3-one metal complexes?

- Octahedral vs. square planar : Discrepancies arise from pH and counterion effects. For example, Cr(III) complexes adopt octahedral geometry at pH 6–8, while Pt(II) may favor square-planar arrangements under acidic conditions. Use magnetic susceptibility measurements (e.g., μeff ≈ 1.7–2.2 BM for octahedral Co(II)) and EXAFS for coordination number validation .

Q. What strategies improve the yield of multi-component pyrazol-3-one syntheses?

Q. How do intermolecular interactions influence the physicochemical properties of pyrazol-3-one crystals?

Q. What advanced techniques validate tautomeric equilibria in pyrazol-3-ones?

- Dynamic NMR : Observes keto-enol tautomerization rates in DMSO-d₆ at variable temperatures (e.g., coalescence temperature analysis) .

- X-ray crystallography : Resolves dominant tautomers (e.g., CH-form in 5-amino derivatives) by precise electron density mapping .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.